3,4-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one
Overview
Description
3,4-Dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a phenoxy group attached to the chromen-2-one core. The trifluoromethyl group is known for its significant impact on the biological activity and stability of organic molecules .
Preparation Methods
The synthesis of 3,4-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Phenoxy group attachment: This step involves the nucleophilic substitution of a halogenated chromen-2-one derivative with a phenol derivative under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3,4-Dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon and bases like sodium hydroxide.
Scientific Research Applications
3,4-Dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of trifluoromethylation reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, leveraging its unique chemical structure to target specific biological pathways.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cell death in cancer cells. The phenoxy group contributes to the compound’s binding affinity to its targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 3,4-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one include:
4-Methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one: This compound lacks one of the methyl groups, which may affect its biological activity and stability.
3,4-Dimethyl-7-[4-amino-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one: The amino group replaces the nitro group, potentially altering the compound’s redox properties and biological interactions.
3,4-Dimethyl-7-[4-nitro-2-(difluoromethyl)phenoxy]-2H-chromen-2-one: The difluoromethyl group may result in different pharmacokinetic properties compared to the trifluoromethyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
3,4-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO5/c1-9-10(2)17(23)27-16-8-12(4-5-13(9)16)26-15-6-3-11(22(24)25)7-14(15)18(19,20)21/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAMHCBOJHPBHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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